3,4-Epoxy-moxidectin
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Overview
Description
3,4-Epoxy-moxidectin is a derivative of the parent compound moxidectin, which is a macrocyclic lactone and a semisynthetic derivative of nemadectin . Moxidectin is widely used as a parasiticide for the prevention and control of heartworm and intestinal worms . This compound is known for its potent antiparasitic properties and is used in various applications within the fields of veterinary medicine and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Epoxy-moxidectin is synthesized from moxidectin through an acid-catalyzed oxidation process . The reaction involves the formation of an epoxy group at the 3,4-position of the moxidectin molecule. The reaction conditions typically include the use of an acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The product is then purified using chromatographic techniques to remove any impurities and ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Epoxy-moxidectin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding the stability and reactivity of the compound.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to reduce the epoxy group to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various substituted derivatives.
Major Products Formed:
Oxidation: this compound is the primary product formed from the oxidation of moxidectin.
Reduction: The reduction of this compound can lead to the formation of 3,4-dihydroxy-moxidectin.
Substitution: Substituted derivatives of this compound can be formed through nucleophilic substitution reactions.
Scientific Research Applications
3,4-Epoxy-moxidectin has a wide range of applications in scientific research, including:
Mechanism of Action
3,4-Epoxy-moxidectin exerts its effects by selectively binding to the parasite’s gamma-aminobutyric acid (GABA) and glutamate-gated chloride ion channels . These channels are crucial for the function of invertebrate nerve and muscle cells. By binding to these channels, this compound disrupts the normal functioning of the parasite’s nervous system, leading to paralysis and death of the parasite .
Comparison with Similar Compounds
Moxidectin: The parent compound of 3,4-Epoxy-moxidectin, used as a broad-spectrum antiparasitic agent.
Ivermectin: Another macrocyclic lactone with similar antiparasitic properties, commonly used in veterinary and human medicine.
Abamectin: A derivative of avermectin, used as an insecticide and antiparasitic agent.
Uniqueness of this compound: this compound is unique due to its specific structural modification at the 3,4-position, which enhances its antiparasitic activity and stability compared to its parent compound, moxidectin . This modification allows for more effective binding to the target ion channels, making it a potent antiparasitic agent.
Properties
Molecular Formula |
C37H53NO9 |
---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
(1R,4S,4'Z,5'S,6R,6'S,10E,13R,14E,16E,20R,21S,22S,24R,25S)-21,25-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19,23-tetraoxapentacyclo[15.7.1.14,8.020,25.022,24]hexacosa-10,14,16-triene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H53NO9/c1-20(2)14-23(5)30-24(6)28(38-42-8)18-36(46-30)17-27-16-26(45-36)13-12-22(4)15-21(3)10-9-11-25-19-43-33-31(39)35(7)32(47-35)29(34(40)44-27)37(25,33)41/h9-12,14,20-21,24,26-27,29-33,39,41H,13,15-19H2,1-8H3/b10-9+,22-12+,23-14+,25-11+,38-28-/t21-,24-,26?,27-,29-,30+,31-,32+,33+,35-,36-,37+/m0/s1 |
InChI Key |
NRMIMVNNJHFYQY-ZGEKGCJISA-N |
Isomeric SMILES |
C[C@@H]\1C/C(=C/CC2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4[C@@H]5[C@@](O5)([C@H]([C@@H]6[C@]4(/C(=C/C=C1)/CO6)O)O)C)/C |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C5C(O5)(C(C6C4(C(=CC=C1)CO6)O)O)C)C |
Origin of Product |
United States |
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